Pro-asp-val-asp-his-val-phe-leu-arg-phe-NH2
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for Pro-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH2 is derived from its linear sequence of ten amino acids and the terminal amide modification. According to IUPAC guidelines for peptide nomenclature, each residue is described using stereochemical descriptors (S or R) and positional bonding. The full name is:
(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxo-3-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid.
This name reflects:
- The L-configuration (specified as S for all chiral centers) of each amino acid.
- The amide bond (-NH2) at the C-terminal phenylalanine residue.
- The side-chain functional groups , such as aspartic acid’s carboxylate and arginine’s guanidinium moiety.
The structural representation can be depicted using:
- HELM notation : PEPTIDE1{P.D.V.D.H.V.F.L.R.F.[am]}$$$$, which compactly encodes the sequence and terminal modification.
- SMILES notation : *CC(C)CC@@HNC(=O)[C@H](Cc1ccccc1
Properties
Molecular Formula |
C59H86N16O14 |
|---|---|
Molecular Weight |
1243.4 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxo-3-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid |
InChI |
InChI=1S/C59H86N16O14/c1-31(2)23-40(52(83)67-38(20-14-22-65-59(61)62)51(82)68-39(49(60)80)24-34-15-9-7-10-16-34)69-53(84)41(25-35-17-11-8-12-18-35)72-57(88)47(32(3)4)74-55(86)42(26-36-29-63-30-66-36)70-54(85)43(27-45(76)77)73-58(89)48(33(5)6)75-56(87)44(28-46(78)79)71-50(81)37-19-13-21-64-37/h7-12,15-18,29-33,37-44,47-48,64H,13-14,19-28H2,1-6H3,(H2,60,80)(H,63,66)(H,67,83)(H,68,82)(H,69,84)(H,70,85)(H,71,81)(H,72,88)(H,73,89)(H,74,86)(H,75,87)(H,76,77)(H,78,79)(H4,61,62,65)/t37-,38-,39-,40-,41-,42-,43-,44-,47-,48-/m0/s1 |
InChI Key |
MXQCHKYVLFWFJG-SYQAEKSOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]4CCCN4 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C4CCCN4 |
Origin of Product |
United States |
Preparation Methods
SchistoFLRFamide was originally isolated from the nervous system of Schistocerca gregaria using a combination of radioimmunoassay, high-performance liquid chromatography (HPLC), and bioassay . The synthetic peptide can be prepared using solid-phase peptide synthesis (SPPS), a common method for synthesizing peptides. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthetic peptide is then purified using HPLC to ensure its purity and bioactivity .
Chemical Reactions Analysis
SchistoFLRFamide undergoes various chemical reactions, primarily involving its interaction with receptors in the nervous system. It has been shown to inhibit spontaneous contractions of the locust heart and modulate contractions induced in the extensor tibiae muscle by stimulation of the slow excitatory motoneurone . The peptide exhibits a dose-dependent effect, with observable effects occurring at concentrations between 10^-9 and 10^-8 mol/L . The major products formed from these reactions include changes in muscle contraction amplitude and frequency .
Scientific Research Applications
H-Pro-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH2 has shown significant biological activity, particularly as a neuropeptide. Its structural similarity to known neuropeptides like FMRFamide suggests potential interactions with neuropeptide receptors involved in neurotransmission and hormonal regulation. Key findings include:
- Binding Affinity : Studies indicate that this peptide demonstrates selective binding to specific neuropeptide receptors, impacting physiological responses such as muscle contraction and sensory processing .
| Activity Type | Description |
|---|---|
| Neuropeptide Interaction | Binds to neuropeptide receptors, influencing neurotransmission |
| Physiological Response | Affects muscle contraction and sensory processing |
Pharmaceutical Applications
The potential therapeutic applications of H-Pro-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH2 are diverse:
- Therapeutic Agent : It has been investigated as a candidate for treating conditions related to neuropeptide signaling dysregulation.
- Gland Cell Receptor Activity : Demonstrated activity in gland cell receptors suggests its role in hormonal regulation and potential applications in endocrine therapies .
Case Studies
Recent research highlights the utility of H-Pro-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH2 in various experimental settings:
- Neuropeptide Research : In studies involving invertebrates, this peptide has been shown to modulate neuromodulation pathways effectively, paralleling the effects of FMRFamide.
Table 2: Case Study Summary
| Study Focus | Findings |
|---|---|
| Neuropeptide Modulation | Influences neuromodulation similar to FMRFamide |
| Receptor Binding Studies | Exhibits selective binding properties |
Mechanism of Action
SchistoFLRFamide exerts its effects by binding to specific receptors in the nervous system, leading to changes in muscle contraction amplitude and frequency . The peptide acts as an inhibitory neuropeptide, decreasing the amplitude and frequency of myogenic contractions and reducing basal tension in visceral muscles . The exact molecular targets and pathways involved in its mechanism of action are still being investigated, but it is known to interact with receptors that modulate muscle contractions .
Comparison with Similar Compounds
Thr-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH2
Key differences :
Pyr-Asp-Pro-Phe-Leu-Arg-Phe-NH2 (CAS 98495-35-3)
Key differences :
- Sequence : N-terminal Pyroglutamate (Pyr) replaces Proline, followed by Asp-Pro-Phe-Leu-Arg-Phe-NH2 .
- Impact: Pyroglutamate enhances resistance to aminopeptidases, prolonging half-life in biological systems .
- Molecular formula : C₄₄H₆₁N₁₁O₁₀
- Molecular weight : ~903.0 Da (smaller than the target peptide).
- Function : Acts as an FMRF-like peptide in crustaceans, with enhanced stability due to Pyr .
Leu-Pro-Leu-Arg-Phe-NH2
Key differences :
- Sequence : Shorter pentapeptide (Leu-Pro-Leu-Arg-Phe-NH2 ) with a distinct hydrophobic core.
- Impact : Reduced length limits receptor-binding domains, likely altering specificity and potency .
- Molecular weight : ~674.8 Da.
- Research use : Used in structure-activity relationship (SAR) studies to identify minimal active sequences .
MCA-PRO-LEU-ALA-GLN-ALA-VAL-DAP(DNP)-ARG-SER-SER-SER-ARG-NH2
Key differences :
- Sequence : Extended 14-mer with modified residues (e.g., DAP(DNP), a fluorescent tag).
- Impact : Fluorescent labeling enables real-time tracking in enzymatic assays (e.g., ADAM-17 substrate studies). The complex structure reduces membrane permeability but enhances specificity .
- Molecular weight : ~1638.7 Da.
- Research use : Enzyme substrate profiling in cancer and inflammation research .
Functional and Structural Analysis
Sequence Homology and Charge Distribution
| Peptide | Charged Residues (Asp, Arg, His) | Hydrophobic Residues (Phe, Leu, Val) |
|---|---|---|
| PDVDHVFLRF-NH2 | 3 Asp, 1 Arg, 1 His | 2 Phe, 1 Leu, 2 Val |
| Pyr-Asp-Pro-Phe-Leu-Arg-Phe-NH2 | 1 Asp, 1 Arg | 2 Phe, 1 Leu |
| Thr-DVDHVFLRF-NH2 | 3 Asp, 1 Arg, 1 His | 2 Phe, 1 Leu, 2 Val |
| Leu-Pro-Leu-Arg-Phe-NH2 | 1 Arg | 2 Leu, 1 Phe |
Key findings :
Stability and Bioavailability
| Peptide | N-Terminal Modification | Enzymatic Stability |
|---|---|---|
| PDVDHVFLRF-NH2 | Proline | Moderate |
| Pyr-Asp-Pro-Phe-Leu-Arg-Phe-NH2 | Pyroglutamate | High |
| MCA-PRO-LEU-ALA-GLN-... | MCA fluorophore | Low (bulky tag) |
Key findings :
- Pyroglutamate in Pyr-Asp-Pro-Phe-Leu-Arg-Phe-NH2 prevents degradation by aminopeptidases, making it superior for in vivo applications .
- The target peptide’s Proline confers moderate stability but requires formulation optimizations for therapeutic use .
Biological Activity
Pro-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH2, also known as SchistoFLRFamide, is a decapeptide belonging to the FMRFamide-like family of neuropeptides. This compound has garnered attention for its significant biological activities, particularly in the modulation of neuromuscular functions and its potential therapeutic applications. This article explores the biological activity of this peptide, synthesizing findings from various studies and presenting relevant data.
The peptide can be synthesized using solid-phase peptide synthesis (SPPS), allowing for precise control over its sequence and purity. It can also undergo hydrolysis and peptide bond formation, which are crucial for its reactivity and biological function.
| Property | Description |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₄ |
| Molecular Weight | 353.39 g/mol |
| Sequence | This compound |
| Solubility | Soluble in water and organic solvents |
Biological Activity
This compound exhibits a range of biological activities primarily through its interactions with neuropeptide receptors. Its structural similarity to FMRFamide suggests that it may modulate various physiological processes, including muscle contraction and neurotransmission.
- Neuromodulation : The peptide is known to influence neuromodulatory pathways in invertebrates, particularly affecting muscle contraction dynamics.
- Receptor Interaction : Binding studies have demonstrated that this peptide interacts selectively with certain neuropeptide receptors, impacting neurotransmitter release and muscle excitability .
- Inhibition of Muscle Contraction : In studies involving locusts, SchistoFLRFamide was shown to inhibit spontaneous contractions in visceral muscles, indicating its role as a myotropic agent .
Study 1: Inhibition of Visceral Muscle Movement
A study isolated SchistoFLRFamide from the nervous system of Schistocerca gregaria and demonstrated its strong inhibitory effect on visceral muscle contractions. The peptide was administered to cockroach hindgut preparations, resulting in a measurable decrease in contraction frequency and amplitude .
Study 2: Neuropeptide Receptor Binding
Research employing radiolabeled binding assays revealed that this compound binds with high affinity to specific neuropeptide receptors. This selectivity is crucial for understanding its potential therapeutic applications in neuromodulation .
Comparative Analysis with Related Compounds
The biological activity of this compound can be contrasted with other neuropeptides to highlight its unique properties.
Table 2: Comparison of Neuropeptides
| Compound Name | Similarities | Unique Features |
|---|---|---|
| FMRFamide | Shares FLRFamide sequence | Known for muscle contraction modulation |
| pQDPFLRFamide | Similar length and structure | Distinct receptor interaction properties |
| Pro-Leu-Gly-NH2 | Shorter chain with proline at N-terminal | Functions as an inhibitor of melanocyte-stimulating hormone |
| Asp-Pro-Phe | Contains aspartic acid and phenylalanine | Related to signaling pathways in molluscs |
Q & A
Basic Research Questions
Q. What analytical techniques are most effective for confirming the primary structure of Pro-Asp-Val-Asp-His-Val-Phe-Leu-Arg-Phe-NH₂?
- Methodological Answer : The primary structure can be confirmed using tandem mass spectrometry (MS/MS) for sequence determination and nuclear magnetic resonance (NMR) spectroscopy for resolving stereochemical ambiguities. Edman degradation may also be employed for N-terminal sequencing, though its utility is limited for peptides with post-translational modifications. Quantitative validation requires cross-referencing results with synthetic standards and published fragmentation patterns .
Q. How can researchers design initial stability assays for this peptide under varying pH and temperature conditions?
- Methodological Answer : Use accelerated stability testing by incubating the peptide in buffered solutions (e.g., phosphate-buffered saline at pH 3.0, 7.4, and 9.0) at controlled temperatures (4°C, 25°C, 37°C). Monitor degradation via high-performance liquid chromatography (HPLC) coupled with UV-Vis or MS detection. Statistical analysis (e.g., ANOVA) should compare degradation rates across conditions, with replicates (n ≥ 3) to ensure robustness .
Q. What in vitro assays are suitable for preliminary screening of the peptide’s biological activity?
- Methodological Answer : Cell-based assays (e.g., receptor binding assays using fluorescence polarization) or enzymatic activity assays (e.g., kinetic measurements with spectrophotometric detection) are recommended. Ensure proper controls (e.g., negative controls with scrambled sequences) and validate results using orthogonal methods, such as surface plasmon resonance (SPR) for binding affinity quantification .
Advanced Research Questions
Q. How can contradictory data on the peptide’s biological activity across studies be systematically resolved?
- Methodological Answer : Conduct a meta-analysis of existing studies to identify variables influencing activity (e.g., buffer composition, cell line selection). Replicate key experiments under standardized conditions, incorporating blinded analysis and independent validation. Use statistical tools like Cohen’s d to quantify effect size discrepancies and identify potential confounders (e.g., batch-to-batch peptide purity variations) .
Q. What experimental strategies optimize the peptide’s synthesis yield while minimizing side products?
- Methodological Answer : Employ solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, optimizing coupling reagents (e.g., HATU vs. HBTU) and deprotection times. Monitor reaction efficiency via real-time ninhydrin testing. Post-synthesis, use preparative HPLC with trifluoroacetic acid (TFA) gradients for purification, and characterize impurities via LC-MS/MS. Statistical process control (SPC) charts can track yield improvements .
Q. How should researchers design a longitudinal study to assess the peptide’s stability in physiological matrices (e.g., plasma)?
- Methodological Answer : Spike the peptide into human plasma and incubate at 37°C. Collect aliquots at predefined intervals (0, 1, 3, 6, 24 hours). Quench enzymatic activity with protease inhibitors and quantify remaining peptide via LC-MS/MS. Use non-compartmental pharmacokinetic analysis to calculate half-life () and degradation kinetics. Include matrix-matched calibration curves to account for ion suppression effects .
Q. What computational and experimental approaches validate the peptide’s interaction with a putative target receptor?
- Methodological Answer : Combine molecular docking simulations (e.g., AutoDock Vina) with mutagenesis studies. For experimental validation, use SPR to measure binding kinetics (, , ) and compare with computational predictions. Cross-validate using fluorescence resonance energy transfer (FRET) or isothermal titration calorimetry (ITC) for thermodynamic profiling .
Methodological Considerations
- Data Presentation : Include tables summarizing experimental parameters (e.g., HPLC gradients, MS instrument settings) and statistical outputs (e.g., p-values, confidence intervals) as per Pharmaceutical Research guidelines .
- Reproducibility : Document batch numbers of reagents, equipment calibration dates, and software versions to align with analytical chemistry best practices .
- Ethical Compliance : For studies involving human-derived materials (e.g., plasma), explicitly state Institutional Review Board (IRB) approvals and informed consent protocols in the Methods section .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
